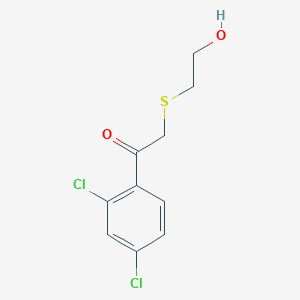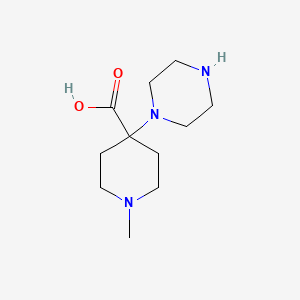
3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dibromophenyl group attached to a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method includes the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dibromo groups can be reduced to form the corresponding phenylpropanoic acid using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3,5-Dibromophenyl)-2-oxopropanoic acid.
Reduction: 3-Phenyl-2-hydroxypropanoic acid.
Substitution: 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The dibromo groups can participate in halogen bonding interactions, while the hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dibromophenyl)propanoic acid
- 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid
- 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The dibromo groups enhance its potential for halogen bonding and increase its lipophilicity, which can affect its interaction with biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C9H8Br2O3 |
|---|---|
Peso molecular |
323.97 g/mol |
Nombre IUPAC |
3-(3,5-dibromophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
Clave InChI |
ZGEYTXMMAQLIKD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
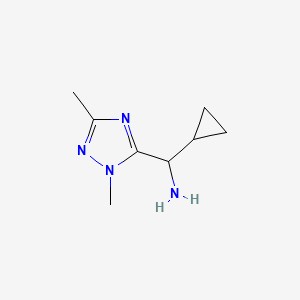
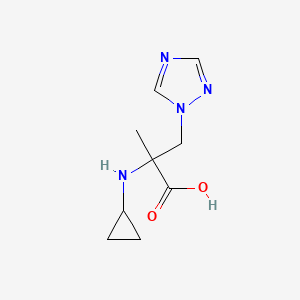
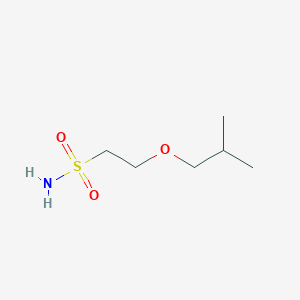
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
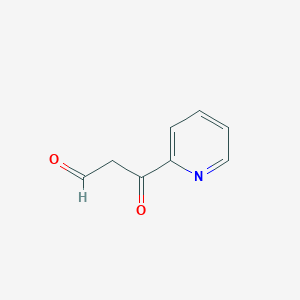
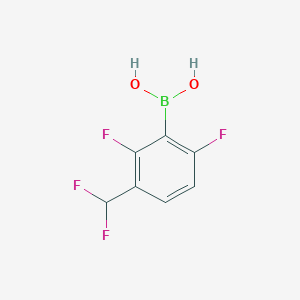
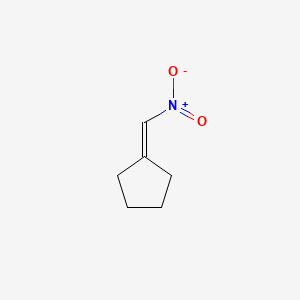
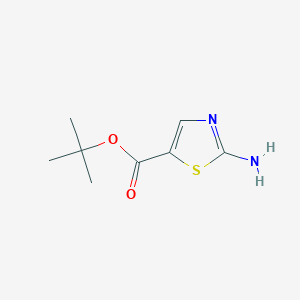
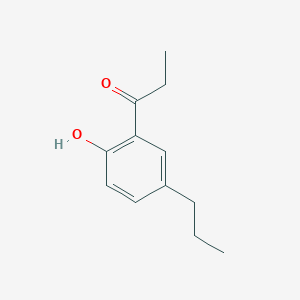
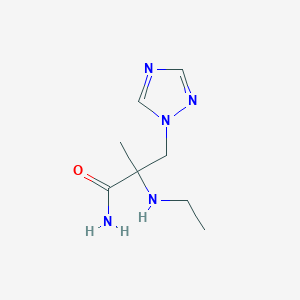
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
